2-Fluoro-5-nitrobenzenesulfonyl chloride

Descripción

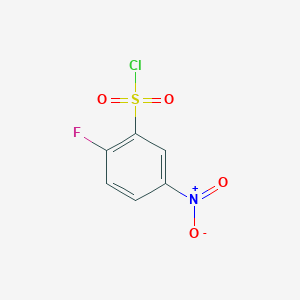

2-Fluoro-5-nitrobenzenesulfonyl chloride (CAS: 713-21-3) is a sulfonyl chloride derivative with the molecular formula C₆H₃ClFNO₄S and a molecular weight of 239.61 g/mol . This compound is characterized by a nitro (-NO₂) group at the 5-position and a fluorine (-F) substituent at the 2-position on the benzene ring, with a sulfonyl chloride (-SO₂Cl) functional group at the 1-position. It is widely utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds . Its purity in commercial products is typically ≥95% .

Propiedades

IUPAC Name |

2-fluoro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-3-4(9(10)11)1-2-5(6)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHGELUKJYOETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512607 | |

| Record name | 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-21-3 | |

| Record name | 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-nitrobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Materials

- 2-Fluoro-5-nitrobenzenesulfonic acid or related substituted benzenes are common precursors.

- Chlorinating agents such as thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (BTC) are used to convert sulfonic acids to sulfonyl chlorides.

- Organic bases like triethylamine facilitate the reaction by neutralizing generated acids.

Reaction Conditions

- Organic solvents such as tetrahydrofuran (THF) or chlorinated solvents are employed.

- Temperature ranges typically from 25°C to 80°C .

- Reaction times vary from 1 to 10 hours depending on conditions and scale.

Detailed Preparation Method Using Bis(trichloromethyl) Carbonate (BTC)

A green chemistry approach has been developed to synthesize 5-nitro-2-chlorobenzenesulfonyl chloride, which is closely related to 2-fluoro-5-nitrobenzenesulfonyl chloride in terms of synthetic strategy. This method can be adapted for the fluorinated analogue.

Reaction Scheme

- Reactants: 5-nitro-2-fluorobenzenesulfonic acid, bis(trichloromethyl) carbonate (BTC), triethylamine.

- Solvent: Tetrahydrofuran (THF).

- Conditions: 25–80°C, 2–8 hours.

- Process: Under organic base catalysis, the sulfonic acid is converted to sulfonyl chloride by BTC, replacing traditional thionyl chloride.

Advantages

- Safer and more environmentally friendly than thionyl chloride.

- High yield and purity.

- Easier post-reaction processing.

- Reduced hazardous waste generation.

Example Data

| Parameter | Value |

|---|---|

| 5-nitro-2-fluorobenzenesulfonic acid | 23.8 g (1 equiv) |

| Bis(trichloromethyl) carbonate (BTC) | 14.9 g (0.5 equiv) |

| Triethylamine | 28 mL (2 equiv) |

| Solvent (THF) | 200 mL |

| Temperature | 65°C |

| Reaction time | 2–8 hours |

| Yield | ~91% |

| Purity (after recrystallization) | 98.7% |

Note: The above data is adapted from a closely related chlorinated compound synthesis patent and can be extrapolated to the fluorinated analogue with appropriate optimization.

Alternative Preparation via Chlorosulfonic Acid Sulfonation

Another classical approach involves direct sulfonation of fluorinated nitrobenzene derivatives using chlorosulfonic acid:

- Step 1: Sulfonation of 2-fluoro-5-nitrobenzene with chlorosulfonic acid under controlled temperature.

- Step 2: Isolation of this compound by careful work-up and purification.

This method is similar to the sulfonation of 2-methyl-5-nitrobenzenesulfonyl chloride described in literature, where chlorosulfonic acid is used for sulfonation, followed by purification steps to obtain high purity sulfonyl chloride.

Preparation of Stock Solutions and Formulations

For practical applications, this compound is often prepared as stock solutions in solvents like DMSO, PEG300, Tween 80, or corn oil for in vivo or in vitro studies.

Stock Solution Preparation Table

| Amount of Compound (mg) | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution (mL) | 4.17 | 20.87 | 41.73 |

| 5 mM Solution (mL) | 0.83 | 4.17 | 8.35 |

| 10 mM Solution (mL) | 0.42 | 2.09 | 4.17 |

Volumes calculated based on molecular weight and desired molarity.

Formulation Notes

- Solutions must be clear before adding subsequent solvents.

- Mixing order and physical methods (vortex, ultrasound, heating) are critical for dissolution.

- Co-solvents are commercially available and chosen based on solubility and application requirements.

Research Findings and Optimization

- Recent studies emphasize green chemistry approaches replacing hazardous reagents like thionyl chloride with BTC for safer, cost-effective synthesis with high yield and purity.

- Optimization of reaction temperature, solvent choice, and reagent ratios significantly impacts product quality.

- Purification by recrystallization enhances purity to above 98%.

- Handling and formulation protocols ensure compound stability and usability in biological assays.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Yield & Purity | Notes |

|---|---|---|---|---|

| BTC-mediated chlorination | 5-nitro-2-fluorobenzenesulfonic acid, BTC, triethylamine, THF, 25-80°C, 2-8 h | Green chemistry, safe, high yield | ~91%, 98.7% purity | Environmentally friendly, less waste |

| Chlorosulfonic acid sulfonation | 2-fluoro-5-nitrobenzene, chlorosulfonic acid, controlled temp | Simple, classical method | Variable, high purity | Requires careful handling, corrosive |

| Stock solution preparation | DMSO, PEG300, Tween 80, corn oil | Facilitates biological applications | N/A | Requires clear solutions, proper mixing |

Análisis De Reacciones Químicas

2-Fluoro-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form sulfonic acids.

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and catalysts like palladium for reduction reactions. The major products formed depend on the type of reaction and the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

2-Fluoro-5-nitrobenzenesulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of Cardiovascular Drugs : It is employed in the development of drugs targeting cardiovascular diseases, enhancing the efficacy and stability of active pharmaceutical ingredients (APIs) .

- Anticancer Agents : The compound is utilized in synthesizing anticancer drugs, where it helps modify the structure of existing compounds to improve their therapeutic profiles .

Case Study: Synthesis of Anticancer Compounds

A notable study demonstrated the use of this compound in synthesizing selective inhibitors for cancer treatment. The compound facilitated the formation of sulfonamide derivatives that showed promising activity against specific cancer cell lines, indicating its potential as a building block for new therapeutic agents .

Agrochemical Industry

In agrochemicals, this compound is instrumental in developing herbicides and fungicides. Its role includes:

- Enhancing Efficacy : The compound improves the stability and effectiveness of agrochemical formulations, making them more potent against target pests and diseases .

- Development of New Agrochemicals : Researchers are exploring its use in synthesizing novel agrochemicals with improved safety profiles and reduced environmental impact .

Data Table: Agrochemical Applications

| Application Type | Compound Type | Effectiveness |

|---|---|---|

| Herbicides | Sulfonamide derivatives | High stability and potency |

| Fungicides | Modified formulations | Enhanced efficacy against fungal pathogens |

Chemical Research and Synthesis

In chemical research, this compound acts as a versatile building block for synthesizing various organic compounds. Its applications include:

- Synthetic Pathways : It is used in multi-step synthetic pathways to introduce functional groups into target molecules, facilitating complex organic synthesis .

- Research on Reaction Mechanisms : The compound is employed to study reaction mechanisms involving nucleophilic substitutions and electrophilic aromatic substitutions, providing insights into fundamental organic chemistry principles .

Case Study: Reaction Mechanism Studies

Research involving this compound focused on its reactivity with nucleophiles, leading to the development of new methodologies for synthesizing sulfonamide compounds. This work highlighted the compound's utility in exploring reaction pathways and optimizing synthetic routes .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate derivatives, respectively . The presence of the fluorine and nitro groups can influence the reactivity and selectivity of the compound in various reactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Sulfonyl chlorides with analogous structures exhibit variations in substituent type, position, and electronic effects, which influence their reactivity, stability, and applications. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects: Nitro vs. Trifluoromethyl: The nitro group (-NO₂) in this compound is a stronger electron-withdrawing group than the trifluoromethyl (-CF₃) group in 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride. This makes the former more reactive in nucleophilic aromatic substitution (NAS) reactions .

Positional Isomerism :

- Moving the nitro group from the 5-position (in this compound) to the 4-position (in 2-fluoro-4-nitrobenzenesulfonyl chloride) alters the electronic distribution of the aromatic ring, impacting reaction pathways in sulfonamide formation .

Multi-Substituted Derivatives: Compounds like 5-chloro-2-fluoro-4-nitrobenzenesulfonyl chloride (CAS 1803605-95-9) feature multiple electron-withdrawing groups (-Cl, -F, -NO₂), which synergistically enhance electrophilicity, making them suitable for synthesizing highly functionalized sulfonates .

Actividad Biológica

2-Fluoro-5-nitrobenzenesulfonyl chloride (C6H3ClFNO4S) is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant case studies and detailed research findings.

- Molecular Formula : C6H3ClFNO4S

- Molecular Weight : 227.61 g/mol

- Structural Features : The compound contains a nitro group (-NO2) and a fluorine atom, which contribute to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group can be reduced to form reactive intermediates that may engage in redox reactions within biological systems. The presence of the fluorine atom enhances the compound's stability and reactivity, allowing it to participate in diverse biochemical pathways.

Key Mechanisms:

- Nucleophilic Substitution : The sulfonyl chloride moiety can undergo nucleophilic attack by amines or alcohols, leading to the formation of sulfonamides or sulfonates.

- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties, suggesting that this compound may exhibit similar activities through inhibition of bacterial cell wall synthesis or disruption of microbial metabolism.

Antimicrobial Properties

Research indicates that compounds related to this compound possess significant antimicrobial activity. For instance, sulfonyl chlorides are known for their effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 - 40 | |

| Escherichia coli | 40 - 70 | |

| Methicillin-resistant S. aureus (MRSA) | 44 - 180 |

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown varying effects depending on the concentration and specific cellular context. For example, certain derivatives of nitro-substituted compounds exhibited cytotoxicity against cancer cell lines at concentrations of approximately 50 µM .

Case Studies

- Antiviral Activity : A study evaluated the antiviral properties of related compounds against various viruses including influenza and coxsackieviruses. The results indicated that certain nitro derivatives inhibited viral replication at concentrations as low as 8 µM, highlighting the potential for therapeutic applications in viral infections .

- Tumor Cell Inhibition : In experimental models involving hepatocellular carcinoma xenografts, compounds derived from sulfonyl chlorides demonstrated significant anti-tumor efficacy with well-tolerated dosing schedules. This suggests that this compound could play a role in cancer therapeutics .

Q & A

Q. What are the optimal conditions for synthesizing 2-fluoro-5-nitrobenzenesulfonyl chloride from precursor compounds?

The synthesis of sulfonyl chlorides like this compound often involves chlorination of sulfonic acids or nitro-substituted intermediates. Key reagents include thionyl chloride (SOCl₂) or oxalyl dichloride in solvents like dichloromethane (DCM) or benzene. For example:

- Thionyl chloride with N,N-dimethylformamide (DMF) as a catalyst in DCM at 50°C yields high-purity sulfonyl chlorides after 1–12 hours .

- Oxalyl dichloride in DCM at 50°C produces orange solids, confirmed via NMR .

Methodological Tip : Use inert atmospheres (N₂/Ar) to prevent hydrolysis and monitor reaction progress via TLC or in situ FTIR.

Q. How can impurities be removed during purification of this compound?

Common purification techniques include:

- Recrystallization from non-polar solvents (e.g., hexane/DCM mixtures) to remove unreacted starting materials.

- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) for isolating the product from nitro- or fluoro-containing byproducts .

Critical Note : Avoid aqueous workup unless strictly necessary, as sulfonyl chlorides hydrolyze readily to sulfonic acids .

Q. What analytical techniques validate the structural integrity of this compound?

- ¹H/¹⁹F NMR : Confirm substituent positions (e.g., fluorine at C2, nitro at C5) and absence of hydrolyzed sulfonic acids.

- FTIR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl chloride group .

- HPLC-MS : Detect trace impurities (e.g., sulfonic acids) using reverse-phase C18 columns and acetonitrile/water mobile phases.

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing nitro group at C5 enhances the electrophilicity of the sulfonyl chloride, facilitating reactions with amines or alcohols. However, competing reactions may occur at the fluoro-substituted C2 position due to partial positive charge induction. For example:

- Amine coupling : The sulfonyl chloride reacts preferentially with primary amines to form sulfonamides, while the nitro group stabilizes the transition state via resonance .

Experimental Design : Use kinetic studies (e.g., competition experiments with substituted anilines) to quantify regioselectivity.

Q. What are the decomposition pathways of this compound under ambient conditions?

- Hydrolysis : Reacts with moisture to form 2-fluoro-5-nitrobenzenesulfonic acid, detectable via loss of Cl⁻ ions (AgNO₃ test) .

- Thermal degradation : At >100°C, nitro group reduction or sulfonyl chloride decomposition may release SO₂ or NOₓ gases.

Mitigation Strategy : Store under anhydrous conditions at –20°C and use freshly distilled solvents for reactions .

Q. Can computational modeling predict the reactivity of this compound in complex reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrostatic potential maps to identify reactive sites (e.g., sulfonyl chloride vs. nitro group).

- Transition-state energies for competing pathways (e.g., sulfonamide formation vs. aromatic substitution) .

Validation : Compare computed activation energies with experimental kinetic data.

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.